An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-iodoaniline
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents on an aniline ring, provides distinct synthetic handles for the construction of complex molecules. This guide offers a comprehensive overview of its chemical properties, experimental protocols, and its role in significant biological pathways, tailored for professionals in research and drug development.
Core Chemical Properties
2-Fluoro-4-iodoaniline is a solid at room temperature, appearing as an off-white to brown powder.[1][2] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FIN | [3] |
| Molecular Weight | 237.01 g/mol | [3] |
| CAS Number | 29632-74-4 | [3] |
| Appearance | Off-white to brown powder | [1][2] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 259 °C | [1] |
| Density | 2.008 g/cm³ | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis and Reactivity
The presence of both a fluorine and an iodine atom on the aniline ring imparts unique reactivity to 2-Fluoro-4-iodoaniline. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a desirable trait in pharmaceutical development.[1] The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group, making the molecule highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions.[1]
This dual functionality allows for the selective introduction of a wide range of substituents, enabling the construction of intricate molecular frameworks.[1] This versatility makes 2-Fluoro-4-iodoaniline a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes.[1]
Experimental Protocols
Synthesis of 2-Fluoro-4-iodoaniline
A common method for the synthesis of 2-Fluoro-4-iodoaniline involves the direct iodination of 2-fluoroaniline. The following protocol is adapted from established procedures.[4][5]
Materials:
-
2-fluoroaniline
-
Iodine
-
Calcium Carbonate (or Sodium Bicarbonate)
-
Ether (or Dichloromethane)
-
Water
-
Sodium Thiosulfate (or Sodium Bisulfite)
-
Petroleum Ether (or Hexane)
Procedure:
-
A mixture of 2-fluoroaniline (1 equivalent), iodine (1-1.2 equivalents), and calcium carbonate (or sodium bicarbonate, 1 equivalent) in a mixture of ether and water is heated at reflux for an extended period (e.g., 48 hours).[5]
-
After reflux, the ether is removed by distillation.[5]
-
The excess iodine is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[5]
-
The product is then isolated by steam distillation.[5]
-
Further purification can be achieved by recrystallization from petroleum ether to yield 2-fluoro-4-iodoaniline.[5]
Suzuki-Miyaura Cross-Coupling Reaction
The iodine atom in 2-Fluoro-4-iodoaniline makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for specific arylboronic acids.[6]
Materials:
-
2-Fluoro-4-iodoaniline (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
In a reaction vessel, combine 2-Fluoro-4-iodoaniline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to a temperature typically ranging from 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.
Applications in Drug Development & Signaling Pathways
2-Fluoro-4-iodoaniline is a known precursor in the synthesis of the MEK inhibitor TAK-733.[7][8] MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
The diagram above illustrates the MAPK/ERK signaling cascade and the point of inhibition by TAK-733. By blocking MEK, TAK-733 prevents the downstream signaling that leads to cell proliferation and survival, making it a target for cancer therapy.
Experimental and Synthetic Workflow
The utility of 2-Fluoro-4-iodoaniline as a synthetic intermediate can be visualized in a typical workflow for the synthesis of a complex molecule like a biaryl-substituted aniline derivative.
This workflow highlights the key transformations where 2-Fluoro-4-iodoaniline is employed, starting from a cross-coupling reaction to introduce a biaryl moiety, followed by further modifications of the aniline nitrogen to generate a more complex final product. Each synthetic step is followed by appropriate analytical techniques to monitor the reaction and characterize the products.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-4-iodoaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Tak-733 | C17H15F2IN4O4 | CID 24963252 - PubChem [pubchem.ncbi.nlm.nih.gov]
